Rifamycin B, 2-(4-methylphenyl)hydrazide
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Overview
Description
Rifamycin B, 2-(4-methylphenyl)hydrazide is a derivative of the rifamycin family, which are antibiotics synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B, 2-(4-methylphenyl)hydrazide involves the reaction of rifamycin B with 4-methylphenylhydrazine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to facilitate the process .
Industrial Production Methods: Industrial production of rifamycin B involves fermentation using Amycolatopsis sp. The fermentation parameters, including the medium composition, significantly impact the yield. Optimized conditions include the use of soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital .
Chemical Reactions Analysis
Types of Reactions: Rifamycin B, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like amines or hydrazines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Rifamycin B, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds.
Mechanism of Action
Rifamycin B, 2-(4-methylphenyl)hydrazide exerts its effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and leprosy.
Rifabutin: Used for treating mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness: Rifamycin B, 2-(4-methylphenyl)hydrazide is unique due to its specific hydrazide modification, which may confer different pharmacokinetic properties and potentially lower resistance rates compared to other rifamycin derivatives .
Properties
CAS No. |
106744-12-1 |
---|---|
Molecular Formula |
C46H57N3O13 |
Molecular Weight |
860.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[2-(4-methylphenyl)hydrazinyl]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H57N3O13/c1-22-14-16-30(17-15-22)48-49-34(51)21-59-33-20-31-41(55)36-35(33)37-43(28(7)40(36)54)62-46(9,44(37)56)60-19-18-32(58-10)25(4)42(61-29(8)50)27(6)39(53)26(5)38(52)23(2)12-11-13-24(3)45(57)47-31/h11-20,23,25-27,32,38-39,42,48,52-55H,21H2,1-10H3,(H,47,57)(H,49,51)/b12-11+,19-18+,24-13-/t23-,25+,26+,27+,32-,38-,39+,42+,46-/m0/s1 |
InChI Key |
FGCRDUDDVHGDGJ-YRFZDLBWSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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